molecular formula C9H9BrClNO B2953929 N-(2-bromophenyl)-3-chloropropanamide CAS No. 545364-03-2

N-(2-bromophenyl)-3-chloropropanamide

Cat. No.: B2953929
CAS No.: 545364-03-2
M. Wt: 262.53
InChI Key: SKKXXDVNNYBJLK-UHFFFAOYSA-N
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Description

“N-(2-bromophenyl)-3-chloropropanamide” is a chemical compound with the molecular formula C8H8BrNO . It is an amide, which is a type of organic compound that contains a carbonyl group (C=O) linked to a nitrogen atom .


Molecular Structure Analysis

The molecular structure of “this compound” can be determined using various spectroanalytical data such as NMR and IR . The structure can also be viewed using Java or Javascript .


Chemical Reactions Analysis

Amides, such as “this compound”, can undergo hydrolysis in the presence of dilute acids such as dilute hydrochloric acid . They can also undergo reactions with hydroxide ions . Furthermore, a highly enantioselective palladium-catalyzed Heck/Suzuki cascade reaction of N-(2-bromophenyl)acrylamides has been developed .

Scientific Research Applications

Antimicrobial Properties

N-(2-bromophenyl)-3-chloropropanamide, through related compounds, has been explored for its antimicrobial properties. For instance, derivatives like 2-chloro(bromo, thiocyanato)-1-aryl-2-methyl-3-chloropropanes have shown effectiveness against various microbial pathogens. Such compounds, including the ones closely related to this compound, exhibited significant antimicrobial activity, particularly against bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Gorbovoi et al., 2008).

Inhibition of Carbonic Anhydrase Isoenzymes

Research has also been conducted on compounds incorporating bromophenol moieties, similar to this compound, for their inhibitory effects on carbonic anhydrase isoenzymes. These studies have revealed that such derivatives can inhibit human carbonic anhydrase isoenzymes I, II, IX, and XII with significant potency. This suggests potential therapeutic applications in conditions where inhibition of these enzymes is beneficial, such as in treating glaucoma or certain cancers (Boztaş et al., 2015).

Fumigation and Pest Management

Compounds structurally related to this compound have been evaluated as alternatives to methyl bromide for soil fumigation. Studies have indicated the effectiveness of such chemicals in controlling soil-borne pathogens, weeds, and pests, thereby serving as potential alternatives for methyl bromide in agricultural practices. This highlights their importance in maintaining crop health and yield (Duniway, 2002).

Sensing and Detection of Harmful Chemicals

Modified dodecagonal photonic crystal fibers (PCFs) have been proposed for detecting harmful chemical compounds, including those structurally similar to this compound. Such PCFs show high sensitivity for detecting various pesticides used in poultry feed, indicating the potential for these compounds to be used in environmental monitoring and safety applications (Niger et al., 2019).

Safety and Hazards

The safety data sheet for similar compounds suggests that they may be harmful if swallowed and may cause serious eye irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

Properties

IUPAC Name

N-(2-bromophenyl)-3-chloropropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO/c10-7-3-1-2-4-8(7)12-9(13)5-6-11/h1-4H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKXXDVNNYBJLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCCl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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